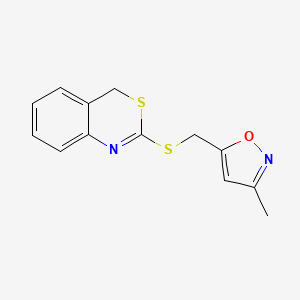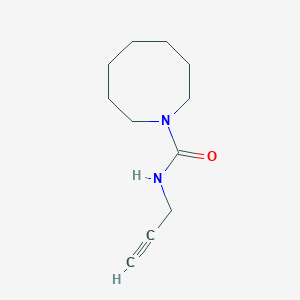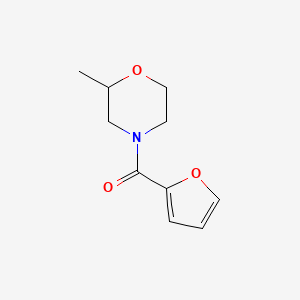
Cyclopentyl-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-(2-methylmorpholin-4-yl)methanone, also known as CPMM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPMM is a morpholine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
Cyclopentyl-(2-methylmorpholin-4-yl)methanone acts as a potent and selective blocker of voltage-gated sodium channels, which are critical for the transmission of electrical signals in the nervous system. By blocking these channels, Cyclopentyl-(2-methylmorpholin-4-yl)methanone can disrupt the function of neurons and alter the activity of the nervous system.
Biochemical and Physiological Effects:
Cyclopentyl-(2-methylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the ability to reduce the frequency and severity of seizures in animal models of epilepsy. Cyclopentyl-(2-methylmorpholin-4-yl)methanone has also been shown to have neuroprotective effects, and to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopentyl-(2-methylmorpholin-4-yl)methanone in lab experiments is its high potency and selectivity for voltage-gated sodium channels, which allows for precise manipulation of neuronal activity. However, Cyclopentyl-(2-methylmorpholin-4-yl)methanone can be difficult to synthesize and purify, and its effects on other ion channels and neurotransmitter systems are not well understood.
Orientations Futures
There are many potential directions for future research on Cyclopentyl-(2-methylmorpholin-4-yl)methanone, including investigating its effects on other ion channels and neurotransmitter systems, exploring its potential as a treatment for other neurological disorders, and developing new synthesis methods to improve the yield and purity of the compound. Additionally, Cyclopentyl-(2-methylmorpholin-4-yl)methanone could be used in combination with other drugs or compounds to investigate the interactions between different components of the nervous system. Overall, Cyclopentyl-(2-methylmorpholin-4-yl)methanone has the potential to be a valuable tool for studying the function of the nervous system and developing new treatments for neurological disorders.
Méthodes De Synthèse
Cyclopentyl-(2-methylmorpholin-4-yl)methanone can be synthesized using a variety of methods, including the reaction of morpholine with cyclopentanone in the presence of a catalyst, and the reaction of 2-methyl-4-chloromorpholine with cyclopentanone in the presence of a base. The yield and purity of Cyclopentyl-(2-methylmorpholin-4-yl)methanone can vary depending on the synthesis method used, and it is important to use reliable sources and methods to ensure the quality of the compound.
Applications De Recherche Scientifique
Cyclopentyl-(2-methylmorpholin-4-yl)methanone has been used in a variety of scientific research applications, including as a tool to study the function of ion channels in the nervous system, and as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. Cyclopentyl-(2-methylmorpholin-4-yl)methanone has also been used to study the effects of various drugs and compounds on the nervous system, and to investigate the role of ion channels in disease states.
Propriétés
IUPAC Name |
cyclopentyl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-8-12(6-7-14-9)11(13)10-4-2-3-5-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQWZCYADDZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-(2-methylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)



![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)



![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)

![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)